

GNE-2861: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GNE 2861

Cat. No.: B15603962

[Get Quote](#)

GNE-2861 is a potent and highly selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs).[1][2] This guide provides a detailed comparison of GNE-2861's selectivity against other kinases, supported by experimental data and methodologies, to assist researchers in evaluating its potential for their studies.

Quantitative Kinase Inhibition Profile

GNE-2861 demonstrates remarkable selectivity for Group II PAKs (PAK4, PAK5, and PAK6) over Group I PAKs (PAK1, PAK2, and PAK3) and a broad panel of other kinases.[1][3] The inhibitor's potency is highest for PAK4, with a biochemical IC₅₀ value of 7.5 nM and a K_i of 3.3 nM.[2][4] Its selectivity is highlighted by the significantly higher concentrations required to inhibit Group I PAKs.[1][3]

The table below summarizes the inhibitory activity of GNE-2861 against a selection of kinases.

Kinase Target	Kinase Group	IC50 / Ki
PAK4	Group II PAK	IC50: 7.5 nM[1][3][4] Ki: 3.3 nM[2]
PAK6	Group II PAK	IC50: 36 nM[1][3][4]
PAK5	Group II PAK	IC50: 126 nM[1][3][4]
PAK2	Group I PAK	IC50: 0.97 μ M[1][3]
PAK1	Group I PAK	IC50: 5.42 μ M[1][3]
PAK3	Group I PAK	IC50: >10 μ M[1][3]
Other Kinases	Various	No significant inhibition observed at 100 nM across a panel of 222 kinases.[2]

GNE-2861's high selectivity is a key attribute, making it a valuable tool for specifically probing the function of Group II PAKs. In a broad kinase panel screen of 222 kinases, no significant off-target inhibition was detected at a concentration of 100 nM.[2]

Experimental Protocols

The kinase selectivity of GNE-2861 was determined using biochemical assays that measure the phosphorylation of a substrate by the target kinase.

Biochemical Kinase Assay (FRET-based)

A common method to determine kinase activity and inhibition is a Förster Resonance Energy Transfer (FRET)-based assay. The general workflow for such an assay is as follows:

- Reagents and Preparation:
 - Recombinant human kinase enzyme (e.g., PAK4).
 - FRET peptide substrate specific for the kinase.
 - GNE-2861 serially diluted to various concentrations.

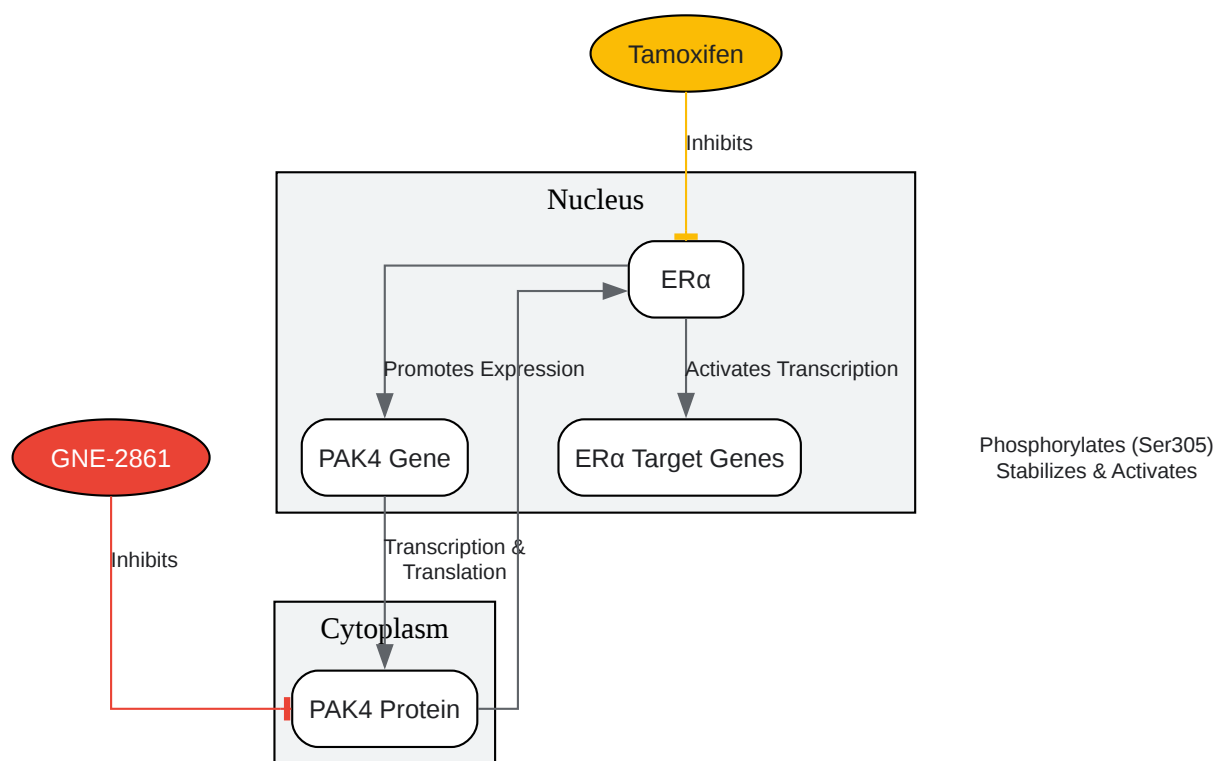
- ATP solution at a concentration close to the K_m for the specific kinase.
- Assay buffer.
- Assay Procedure:
 - The kinase enzyme is pre-incubated with the inhibitor (GNE-2861) at various concentrations in the assay buffer.
 - The kinase reaction is initiated by adding the FRET peptide substrate and ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
 - The reaction is then stopped, typically by adding a chelating agent like EDTA.
- Data Acquisition and Analysis:
 - The degree of substrate phosphorylation is measured by detecting the FRET signal using a suitable plate reader.
 - The raw data is converted to percent inhibition relative to a control reaction with no inhibitor.
 - IC50 values are calculated by fitting the percent inhibition data to a dose-response curve.

The K_i value for PAK4 was determined using a similar activity assay that measures the phosphorylation of a FRET peptide substrate.[2]

Signaling Pathway and Mechanism of Action

GNE-2861 primarily exerts its effects by inhibiting the kinase activity of Group II PAKs, with the highest potency against PAK4. PAK4 is a key signaling node involved in various cellular processes, including cell proliferation, migration, and survival. In the context of breast cancer, PAK4 has been shown to play a crucial role in tamoxifen resistance through a positive feedback loop with Estrogen Receptor alpha ($ER\alpha$).[5] PAK4 can phosphorylate $ER\alpha$ at serine 305, which enhances $ER\alpha$'s transcriptional activity and protein stability.[5] By inhibiting PAK4,

GENE-2861 can disrupt this feedback loop, thereby sensitizing resistant breast cancer cells to tamoxifen.[5]



[Click to download full resolution via product page](#)

Caption: GNE-2861 inhibits PAK4, disrupting the ERα-PAK4 positive feedback loop in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]
- 3. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNE-2861: A Comparative Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603962#gne-2861-selectivity-profile-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com